molecular formula C12H13ClFNO2 B2958651 5-(1-Chloroethyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole CAS No. 1556473-39-2

5-(1-Chloroethyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

Cat. No. B2958651
CAS RN: 1556473-39-2
M. Wt: 257.69
InChI Key: DFJAFKMBCDAROB-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is primarily used in the development of pharmaceuticals, and its unique chemical structure has made it a promising candidate for various applications.

Scientific Research Applications

π-Hole Tetrel Bonding Interactions

Research involving π-hole tetrel bonding interactions focuses on the synthesis and characterization of compounds, including those with oxazole rings. These studies explore the self-assembled dimers formed by such compounds, which establish symmetrically equivalent O⋯π-hole tetrel bonding interactions. Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations are utilized to analyze these interactions, offering insights into the nucleophilic/electrophilic nature of certain groups and their influence on interaction energy. This research has implications for understanding molecular assembly and interaction in materials science and molecular design (Ahmed et al., 2020).

Oxazoles as Masked Carboxyls

Oxazoles, particularly those substituted at their 2-positions with various phenyl groups and at their 4,5-positions with methyls or phenyls, have been studied for their role in nucleophilic aromatic substitution reactions. These compounds serve as synthons for unsymmetrical aryl-aryl coupling, which is crucial for developing novel synthetic pathways in organic chemistry. The subsequent conversion of oxazole groups to esters, acids, or amides provides a versatile method for the synthesis of complex organic molecules (Cram, Bryant, & Doxsee, 1987).

properties

IUPAC Name

5-(1-chloroethyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c1-7(13)12-6-10(15-17-12)8-3-4-11(16-2)9(14)5-8/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJAFKMBCDAROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(=NO1)C2=CC(=C(C=C2)OC)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Chloroethyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

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